

Discovery and history of indazole compounds in medicine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Fluoro-1H-indazol-6-ol*

Cat. No.: *B1451157*

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Indazole Compounds

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. Despite its rare occurrence in nature, its synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs. This guide provides a comprehensive overview of the indazole core, from its initial synthesis in the 19th century to its current status as a cornerstone of targeted therapies, particularly in oncology. We will explore the historical milestones, delve into the structure-activity relationships (SAR) that have guided its optimization, and present detailed mechanistic and synthetic insights into key FDA-approved indazole-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Indazole Scaffold: A Profile of a Privileged Structure

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.^{[1][2]} This structural feature is

critical to its medicinal chemistry applications. The indazole ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing it to form pivotal interactions with biological targets, most notably the hinge region of protein kinases.

Its role as a bioisostere for other common motifs like indole and phenol has been instrumental in its success. Replacing a phenol group with an indazole, for example, can improve metabolic stability and lipophilicity while maintaining key interactions. These properties, combined with its synthetic tractability, have cemented indazole's status as a privileged scaffold, leading to its inclusion in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.^{[3][4]}

Historical Milestones: From Fischer's Lab to the Pharmacy

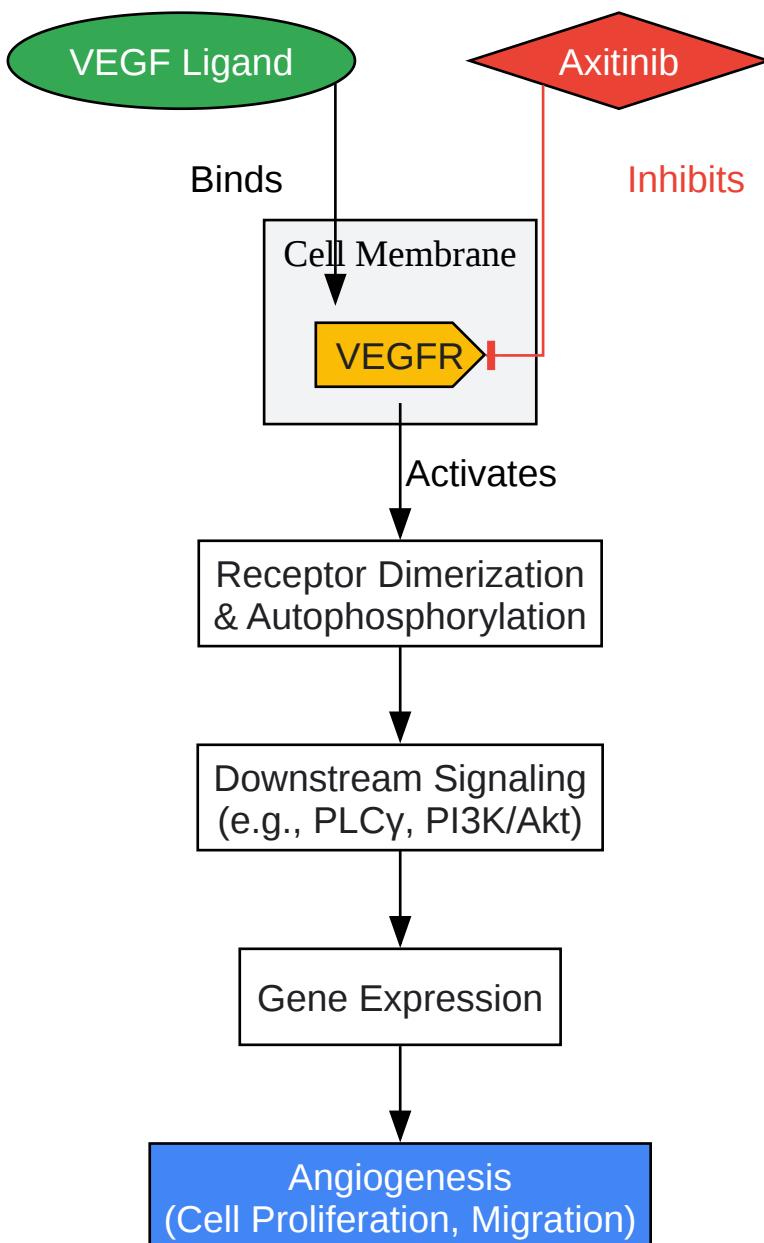
The journey of indazole begins with the pioneering work of German chemist Hermann Emil Fischer. While widely celebrated for his Fischer indole synthesis in 1883^{[5][6]}, he was also the first to define and synthesize the indazole ring system.^{[7][8]} The first synthesis was reported by Fischer in the late 19th century, where he prepared an indazolone by heating ortho-hydrazine benzoic acid.^[7] For decades, the indazole core remained largely a subject of academic interest.

The transition to medicinal applications began with the discovery of the anti-inflammatory and analgesic properties of simple indazole derivatives. This led to the development and commercialization of early drugs like Bendazac and Benzydamine, which validated the therapeutic potential of the scaffold.^{[1][9]} However, the true explosion of interest in indazoles came with the advent of targeted cancer therapy and the need for potent and selective protein kinase inhibitors.

The Indazole Core in Modern Oncology

The ability of the indazole scaffold to mimic the hinge-binding interactions of the native ATP molecule made it an ideal starting point for designing protein kinase inhibitors. This has resulted in several FDA-approved drugs that have transformed the treatment landscape for various cancers.^{[4][10]}

Table 1: Key FDA-Approved Indazole-Containing Kinase Inhibitors

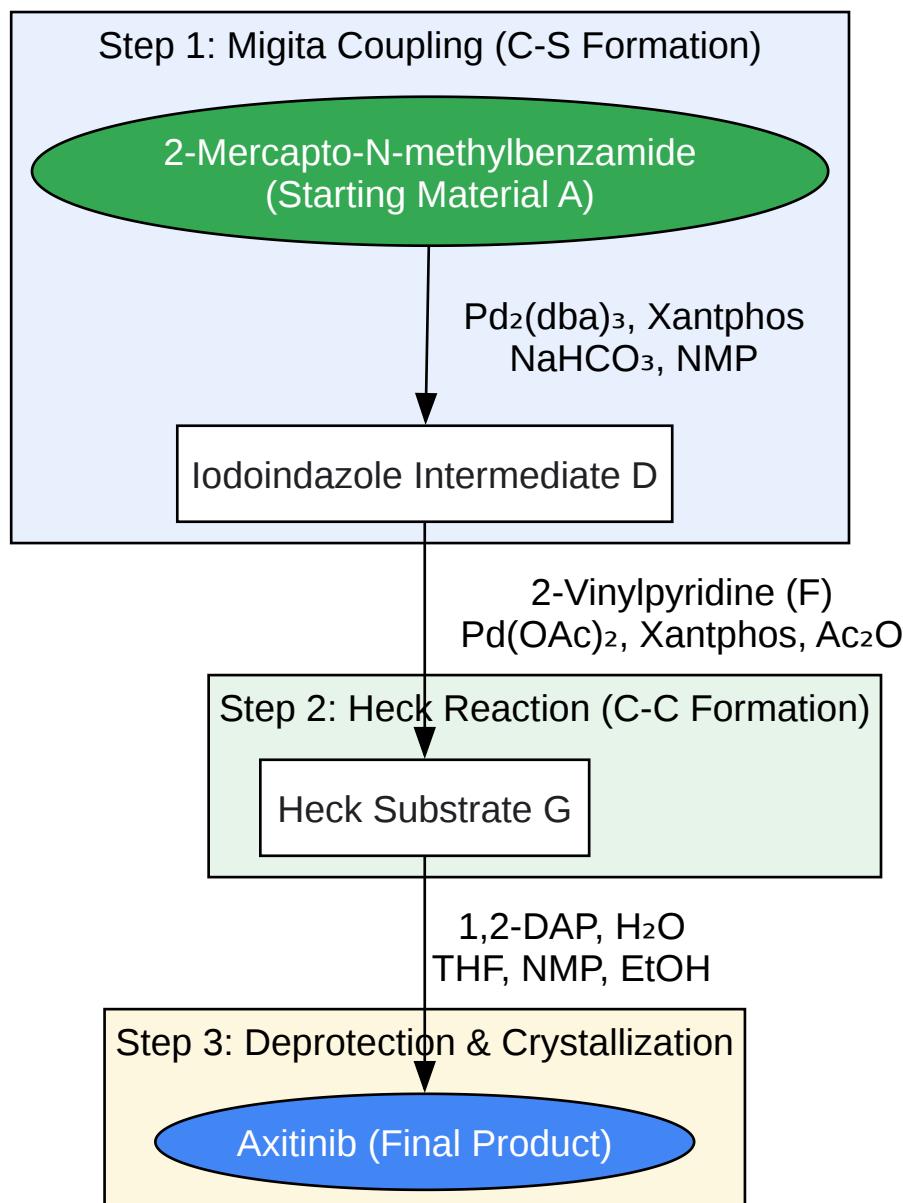

Drug Name (Brand Name)	Primary Target(s)	Approved Indication(s)
Axitinib (Inlyta®)	VEGFR 1, 2, 3	Advanced Renal Cell Carcinoma[11][12]
Pazopanib (Votrient®)	VEGFR, PDGFR, c-Kit	Renal Cell Carcinoma, Soft Tissue Sarcoma[1][9]
Niraparib (Zejula®)	PARP-1, PARP-2	Ovarian, Fallopian Tube, Peritoneal Cancer[1][13]
Entrectinib (Rozlytrek®)	TrkA/B/C, ROS1, ALK	NTRK fusion-positive solid tumors, ROS1+ NSCLC[14][15]

Case Study: Axitinib (Inlyta®) - A VEGFR Inhibitor

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis.[11][16] Its development is a prime example of structure-guided drug design.

Mechanism of Action

Axitinib functions by competing with ATP for the binding site in the catalytic domain of VEGFR kinases. The indazole core forms two key hydrogen bonds with the hinge region of the kinase (specifically with the backbone amide and carbonyl of a cysteine residue), anchoring the molecule in the active site. This blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation, effectively starving the tumor of its blood supply.



[Click to download full resolution via product page](#)

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.

Manufacturing Synthesis of Axitinib

The second-generation manufacturing process for Axitinib developed by Pfizer is a testament to process chemistry optimization, delivering the final active pharmaceutical ingredient (API) in a 50% overall yield.[11] The key steps involve a Migita cross-coupling to form a C-S bond followed by a Heck reaction to form a C-C bond.[11][16]

[Click to download full resolution via product page](#)

Caption: High-level workflow for the second-generation synthesis of Axitinib.

This protocol is adapted from the process described by Pfizer researchers.[\[11\]](#)

- Vessel Setup: To a suitable, inerted reactor, charge the iodoindazole intermediate (D), N-methyl-2-pyrrolidone (NMP), and 2-vinylpyridine (F).

- Acylation: Add diisopropylethylamine (DIPEA) followed by acetic anhydride (Ac_2O). The in-situ acylation of the indazole nitrogen facilitates the subsequent oxidative addition and prevents side reactions.[\[11\]](#)
- Catalyst Addition: Heat the mixture to 90 °C. Add a pre-mixed solution of the palladium catalyst, Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), and the ligand, Xantphos.
- Reaction: Maintain the reaction at 90 °C and monitor for completion by HPLC.
- Work-up and Deprotection: Upon completion, cool the reaction mixture. Add tetrahydrofuran (THF) followed by 1,2-diaminopropane (1,2-DAP) to effect deprotection of the acetyl group and facilitate crystallization.
- Isolation: Add water to induce precipitation. The crude Axitinib is then isolated by filtration and subjected to final recrystallization to yield the desired polymorph with high purity.

Case Study: Niraparib (Zejula®) - A PARP Inhibitor

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent ovarian cancer.[\[1\]](#) Its discovery highlights the application of the indazole scaffold beyond kinase inhibition.

Mechanism of Action

PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Niraparib binds to the NAD⁺ binding site of both PARP-1 and PARP-2, preventing the recruitment of repair factors. The indazole-carboxamide moiety is crucial for this interaction.

Synthesis of Niraparib

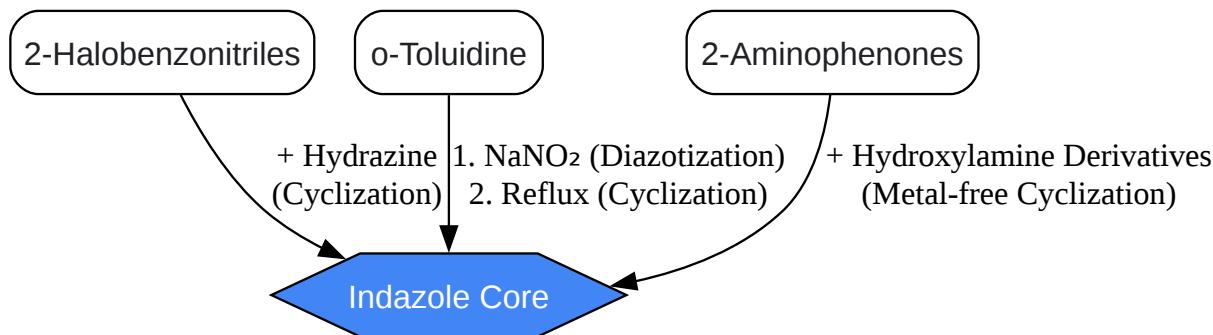
The process development for Niraparib by Merck focused on creating a scalable and asymmetric synthesis.[\[17\]](#) Key transformations include a biocatalytic transaminase-mediated dynamic kinetic resolution to set the stereocenter of the piperidine ring and a late-stage, regioselective copper-catalyzed N-arylation to couple the indazole and piperidine fragments.[\[13\]](#)[\[17\]](#)

This protocol is adapted from the process described by Merck researchers.[\[17\]](#)

- Reactant Charging: To a reaction vessel, add the chiral bromophenylpiperidine tosylate salt (F), 1H-indazole (H), potassium carbonate (K_2CO_3), and copper(I) bromide (CuBr).
- Solvent and Ligand: Add dimethylacetamide (DMAc) as the solvent. The reaction proceeds efficiently without the need for a specialized ligand, although some protocols may include one.
- Reaction Conditions: Heat the mixture to 110 °C and maintain for approximately 24 hours. The regioselectivity of the arylation (favoring N1 of the indazole) is a key advantage of this method.
- Work-up: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- Purification and Final Steps: The crude coupled product is purified via crystallization. Subsequent deprotection of the Boc group and salt formation yields the final Niraparib API.

The Broadening Therapeutic Horizon

While oncology remains the most prominent area, the versatility of the indazole scaffold is being explored in numerous other therapeutic fields.


- Anti-inflammatory: Derivatives are being investigated as allosteric antagonists of the CCR4 receptor, with potential applications in inflammatory diseases.[\[18\]](#)[\[19\]](#)
- Antimicrobial: Indazole derivatives have shown potent antiprotozoal activity, in some cases exceeding that of the standard drug metronidazole.[\[20\]](#) Others have been designed as bacterial Gyrase B inhibitors to combat antibiotic resistance.[\[21\]](#)
- Male Contraception: Gamendazole, an indazole-carboxylic acid derivative, has demonstrated potent antispermatic effects in preclinical models, presenting a novel, non-hormonal approach to male contraception.[\[22\]](#)[\[23\]](#)
- Cardiovascular Disease: Some derivatives, like 7-Nitroindazole, have been shown to selectively inhibit neuronal nitric oxide synthase and have demonstrated antihypertrophic

effects in cardiac models.[2]

General Synthetic Strategies for the Indazole Core

The construction of the indazole ring itself is a fundamental task for medicinal chemists.

Numerous methods have been developed since Fischer's initial work.

[Click to download full resolution via product page](#)

Caption: Common starting materials and strategies for synthesizing the indazole scaffold.

One of the most common modern approaches involves the cyclization of substituted 2-halobenzonitriles with hydrazine.[19] Another classic method is the reaction of o-toluidine with sodium nitrite, which proceeds through an N-nitroso intermediate that cyclizes upon heating.[7] More recent, metal-free methods have been developed that utilize 2-aminophenones and hydroxylamine derivatives, offering a broad functional group tolerance.[24]

Conclusion and Future Perspectives

From its discovery as a chemical novelty by Emil Fischer, the indazole scaffold has evolved into one of the most impactful and versatile frameworks in medicinal chemistry.[7] Its success, particularly in oncology, is built on its unique structural and electronic properties that allow for potent and selective interactions with a variety of biological targets. The case studies of Axitinib and Niraparib highlight how sophisticated structure-activity relationship studies and innovative process chemistry have translated this potential into life-saving therapies.

The future of indazole-based drug discovery remains bright. Ongoing research continues to expand its therapeutic applications into new areas like neurodegenerative and cardiovascular

diseases.[\[2\]](#)[\[25\]](#) The development of novel synthetic methodologies will continue to provide access to more diverse and complex indazole derivatives. As our understanding of disease biology deepens, the indazole scaffold is poised to remain a central tool for designing the next generation of targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis [ouci.dntb.gov.ua]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 15. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. newdrugapprovals.org [newdrugapprovals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Indazole synthesis [organic-chemistry.org]
- 25. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of indazole compounds in medicine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1451157#discovery-and-history-of-indazole-compounds-in-medicine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com